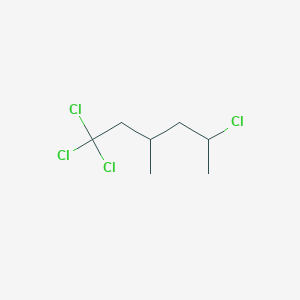
1,1,1,5-Tetrachloro-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5-Tetrachloro-3-methylhexane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms and a methyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,5-Tetrachloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. The process involves the substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet light or heat to initiate the reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,5-Tetrachloro-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrochlorination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Dehydrochlorination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Applications De Recherche Scientifique
1,1,1,5-Tetrachloro-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,5-tetrachloro-3-methylhexane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. These interactions can disrupt normal cellular functions and biochemical pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,1,1,5-Tetrachloro-3-methylhexane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms, but differs in the carbon chain length and structure.
1,2,4,5-Tetrachlorobenzene: Contains a benzene ring with four chlorine atoms, differing significantly in structure and reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated hydrocarbon with different chlorine atom positions and reactivity.
Propriétés
Numéro CAS |
13275-22-4 |
|---|---|
Formule moléculaire |
C7H12Cl4 |
Poids moléculaire |
238.0 g/mol |
Nom IUPAC |
1,1,1,5-tetrachloro-3-methylhexane |
InChI |
InChI=1S/C7H12Cl4/c1-5(3-6(2)8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SFPGZZPIIXICPT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)Cl)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
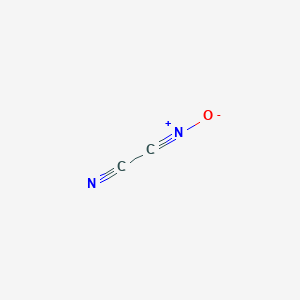
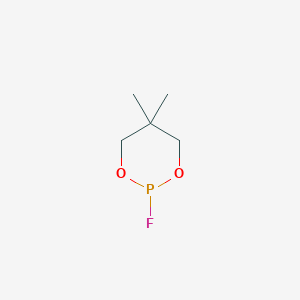
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

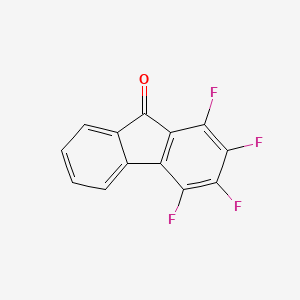
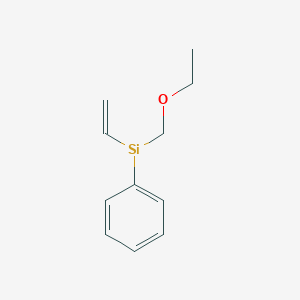
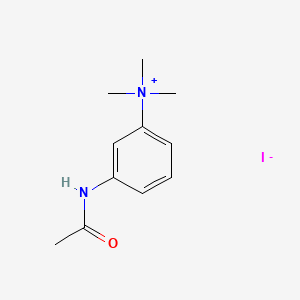

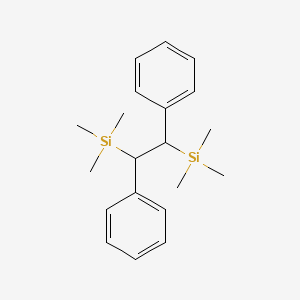
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)



